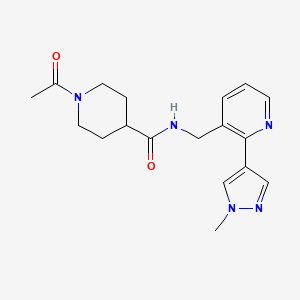

1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Description

Its molecular formula is C22H28N4O3S, with a molecular weight of 428.55 g/mol .

Properties

IUPAC Name |

1-acetyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13(24)23-8-5-14(6-9-23)18(25)20-10-15-4-3-7-19-17(15)16-11-21-22(2)12-16/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTORNSHIODLRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Target Compound vs. Indole-2-Carbonyl Derivatives ()

Compounds 27e–27i (e.g., 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide) share the piperidine-4-carboxamide core but differ in their acyl substituents. Key distinctions:

- Substituents : The target compound’s pyridin-3-ylmethyl group linked to a pyrazole contrasts with 27e–27i ’s chlorobenzyl-indole and variable amine side chains (e.g., pyridin-4-yl, imidazol-4-yl).

- Molecular Weight : The target compound (428.55 g/mol) is lighter than 27g (estimated >450 g/mol based on substituents), suggesting differences in solubility or membrane permeability .

Target Compound vs. Isothiazolo-Pyridine Derivatives ()

Compound 10y (1-Acetyl-N-(5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)piperidine-4-carboxamide) shares the 1-acetylpiperidine-4-carboxamide group but incorporates an isothiazolo-pyridine scaffold. Notable contrasts:

- Heterocyclic Core : The isothiazolo-pyridine in 10y may enhance π-π stacking interactions compared to the target compound’s pyridine-pyrazole system.

- Pharmacophore : 10y ’s 3,4-dimethoxyphenyl group is absent in the target compound, which could reduce off-target effects on kinases like DRAK1/2 .

Target Compound vs. Pyrazol-4-amine Derivatives ()

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine lacks the carboxamide and acetylpiperidine groups but shares the pyridin-3-yl-pyrazole motif. Functional group differences:

- Amine vs. Carboxamide : The target compound’s carboxamide may improve hydrogen-bonding capacity compared to the amine in ’s compound.

- Synthetic Complexity : The target compound’s synthesis likely requires coupling steps (e.g., using carbodiimide reagents), whereas ’s compound employs Ullmann-type coupling with copper(I) bromide .

Insights :

- Amine substituents significantly impact yields; 27g ’s pyridin-4-yl group achieves 80% yield, whereas bulkier groups (e.g., pyrazol-3-yl in 27e ) reduce efficiency .

- The target compound’s synthesis may face challenges in coupling the acetylpiperidine moiety, given the moderate yields of analogous carboxamides in and .

Pharmacological and Physicochemical Properties

- Antiviral Activity : Indole-2-carbonyl derivatives () target neurotropic alphaviruses, implying the target compound’s pyridine-pyrazole system may similarly interfere with viral replication .

- Kinase Inhibition : 10y ’s isothiazolo-pyridine scaffold inhibits DRAK1/2, suggesting the target compound’s acetylpiperidine group could modulate kinase selectivity .

- Solubility : The target compound’s thiophene group (C22H28N4O3S) may enhance lipophilicity compared to 27e–27i ’s polar chlorobenzyl groups, affecting bioavailability .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling of pyridine and pyrazole moieties, followed by piperidine ring functionalization. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) under controlled temperatures (35°C) and solvent systems (e.g., dimethyl sulfoxide) are effective for introducing heterocyclic groups . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (e.g., 17.9% yield reported in analogous syntheses) .

Q. How can the molecular structure be characterized?

Structural elucidation relies on:

- NMR spectroscopy : and NMR provide chemical shifts for protons and carbons, confirming functional group connectivity (e.g., pyrazole δ 8.87 ppm in CDCl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z 215 [M+H]) .

- X-ray crystallography : Resolves 3D conformation for target interaction studies .

Q. What analytical techniques ensure purity and identity?

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

- Thermogravimetric analysis (TGA) : Determines thermal stability .

- Elemental analysis : Confirms C, H, N composition (e.g., 76.80% C, 6.14% H in related compounds) .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields?

Use Design of Experiments (DOE) to test variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance coupling efficiency .

- Catalyst loading : Copper(I) bromide (0.1–0.5 mol%) balances reactivity and cost .

- Temperature : Elevated temperatures (35–50°C) accelerate reaction kinetics but may increase side products . Computational tools (e.g., quantum chemical calculations) predict optimal conditions .

Q. What computational methods predict biological activity?

- Molecular docking : Simulates binding to targets (e.g., kinases, GPCRs) using software like AutoDock .

- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with antimicrobial or anticancer activity .

- ADMET prediction : Tools like SwissADME estimate solubility (LogS) and metabolic stability .

Q. How to resolve contradictions in biological activity data?

- Reproducibility checks : Validate assays (e.g., MIC for antimicrobial activity) across multiple labs .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Purity verification : Use HPLC and LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What strategies stabilize the compound for in vivo studies?

- Solubility enhancement : Co-solvents (e.g., PEG 400) or cyclodextrin complexes improve bioavailability .

- pH stability testing : Assess degradation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .

- Lyophilization : Stabilize aqueous formulations for long-term storage .

Q. How to validate target engagement in biological systems?

- Biophysical assays : Isothermal titration calorimetry (ITC) quantifies binding affinity (K) .

- Genetic knockdown : siRNA-mediated silencing of the target protein confirms mechanism of action .

- In vivo imaging : Radiolabeled analogs (e.g., F) track biodistribution in animal models .

Q. What methodological approaches study metabolic pathways?

- In vitro microsomal assays : Liver microsomes (human/rodent) identify phase I metabolites via LC-MS/MS .

- CYP450 inhibition screening : Determine drug-drug interaction risks using fluorogenic substrates .

- Stable isotope tracing : C-labeled compound tracks metabolic fate in cell cultures .

Q. How to scale up synthesis while maintaining quality?

- Process intensification : Continuous flow reactors reduce batch variability and improve heat/mass transfer .

- Quality by Design (QbD) : Define critical process parameters (CPPs) for critical quality attributes (CQAs) .

- PAT (Process Analytical Technology) : Real-time monitoring via IR spectroscopy ensures reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.